tilisolol hydrochloride

Catalog No.
S1828902
CAS No.
155346-81-9
M.F
C17H24N2O3.HCl
M. Wt
0
Availability
Inquiry
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
tilisolol hydrochloride

CAS Number

155346-81-9

Product Name

tilisolol hydrochloride

Molecular Formula

C17H24N2O3.HCl

Molecular Weight

0

Synonyms

(+)-4-[3-[(1,1-Dimethylethyl)amino]-2-hydroxypropoxy]-2-methyl-1(2H)-isoquinolinone monohydrochloride

Tilisolol hydrochloride (CAS 155346-81-9), also known as N-696, is a non-selective β-adrenergic antagonist distinguished by its secondary function as an ATP-sensitive potassium (K+) channel opener [1]. Supplied as a highly soluble hydrochloride salt, it is utilized in cardiovascular research, ischemic modeling, and advanced ophthalmic formulation development . Key procurement-relevant properties include high solubility in DMSO (200 mg/mL) and aqueous buffers, alongside a distinct hemodynamic profile that lowers blood pressure without inducing the peripheral vasoconstriction typical of classic beta-blockers [1].

Substituting tilisolol hydrochloride with standard non-selective beta-blockers like propranolol or arotinolol fundamentally alters experimental and formulation outcomes[1]. In hemodynamic models, propranolol lacks the ATP-sensitive K+ channel opening mechanism, leading to increased coronary vascular resistance and unwanted peripheral vasoconstriction that confounds cardiovascular data [2]. Furthermore, substituting the hydrochloride salt with the tilisolol free base drastically reduces aqueous solubility, compromising the processability required for developing controlled-release ocular inserts, lipophilic prodrugs, and stable solid-dose pharmaceutical compositions that rely on specific alkaline stabilizing matrices[3].

Coronary Vascular Resistance and Vasodilation Profiling

In comparative canine coronary circulation models, standard beta-blockers propranolol (1 mg/kg) and arotinolol (0.25 mg/kg) decreased coronary artery diameter and increased coronary vascular resistance (CVR). In contrast, tilisolol hydrochloride (1-8 mg/kg) produced a dose-dependent decrease in CVR via an ATP-sensitive K+ channel opening mechanism [1].

Evidence DimensionCoronary Vascular Resistance (CVR)
Target Compound DataTilisolol HCl (1-8 mg/kg): Dose-dependent decrease in CVR
Comparator Or BaselinePropranolol (1 mg/kg) / Arotinolol (0.25 mg/kg): Increased CVR
Quantified DifferenceTilisolol decreases CVR, avoiding the 1 mg/kg propranolol-induced vasoconstrictive penalty
ConditionsIn vivo canine circumflex coronary artery model (intravenous administration)

Critical for researchers modeling coronary vasodilation and ischemic protection without the confounding vasoconstrictive effects of standard beta-blockers.

Duration of Ischemic Myocardial Metabolic Protection

During induced ischemia, both tilisolol and propranolol initially prevent myocardial energy depletion at 3 minutes. However, at 30 minutes post-ischemia, tilisolol sustains the prevention of ischemic metabolic changes and energy depletion, whereas propranolol fails to maintain this protective effect [1].

Evidence DimensionDuration of myocardial metabolic protection
Target Compound DataTilisolol (0.2 mg/kg): Sustained protection at 30 minutes post-ischemia
Comparator Or BaselinePropranolol (1 mg/kg): Protection fails by 30 minutes
Quantified DifferenceTilisolol provides sustained myocardial metabolic protection at 30 minutes at a 5x lower dose (0.2 mg/kg vs 1.0 mg/kg)
ConditionsIn vivo open-chest dog model, left anterior descending coronary artery ligation

Establishes tilisolol hydrochloride as the required compound for long-duration in vivo ischemic myocardial metabolism and cardioprotection assays.

Solid-Dose Formulation Stability and Processability

The formulation of tilisolol into long-acting oral dosage forms requires specific handling to prevent degradation. Patent data demonstrates that tilisolol hydrochloride must be co-processed with alkaline stabilizers (such as calcium oxide or magnesium hydroxide) at a strict weight ratio of 0.1:1 to 10:1 (stabilizer to active ingredient) to maintain API stability during wet granulation or direct powder compression [1].

Evidence DimensionAPI stability in solid pharmaceutical compositions
Target Compound DataTilisolol HCl + alkaline stabilizer (0.1:1 to 10:1 ratio): Maintains stable composition
Comparator Or BaselineUnstabilized tilisolol formulations: Prone to degradation
Quantified DifferenceAddition of specific alkaline stabilizers at a 0.1:1 to 10:1 ratio enables stable direct compression or granulation
ConditionsSolid-dose manufacturing (tablets/capsules) using wet granulation or direct compression

Essential for procurement teams and formulators designing stable, long-acting oral dosage forms or controlled-release matrices.

Precursor Suitability for Ocular Prodrugs and Inserts

Tilisolol hydrochloride exhibits a baseline solubility of 200 mg/mL in DMSO, functioning as a processable precursor for synthesizing lipophilic prodrugs (e.g., O-palmitoyl tilisolol) and formulating one-side-coated ophthalmic inserts. This solubility level enables controlled release and targeted ocular absorption profiles that are unattainable with poorly soluble beta-blocker free bases .

Evidence DimensionSolubility and DDS processability
Target Compound DataTilisolol HCl: High solubility (200 mg/mL in DMSO), compatible with amphiphilic prodrug synthesis
Comparator Or BaselineTilisolol free base: Poor aqueous/solvent solubility
Quantified DifferenceHCl salt enables 200 mg/mL stock solutions and uniform incorporation into lipophilic ocular inserts
ConditionsIn vitro formulation and synthesis of ophthalmic drug delivery systems

Dictates the procurement of the hydrochloride salt for advanced drug delivery system (DDS) research and prodrug engineering.

Cardiovascular and Hemodynamic Modeling

Selected as a reference compound in ATP-sensitive K+ channel assays and coronary vasodilation studies, where the vasoconstrictive side effects of propranolol would confound hemodynamic measurements [1].

Long-Term Ischemic Cardioprotection Assays

Employed as the baseline beta-blocker for in vivo myocardial metabolism models requiring sustained (30+ minutes) protection against ischemia-induced energy depletion [2].

Solid-Dose Formulation Engineering

Utilized in the development of long-acting antihypertensive tablets, requiring specific co-processing with alkaline stabilizers (like calcium oxide) to ensure long-term shelf stability [3].

Advanced Ophthalmic Drug Delivery Systems

Procured as a highly soluble API precursor for synthesizing amphiphilic prodrugs (e.g., palmitoyl tilisolol) and engineering controlled-release ocular inserts .

Dates

Last modified: 07-20-2023

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